

SR1664 solubility in DMSO and other solvents

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Compound of Interest		
Compound Name:	SR1664	
Cat. No.:	B15545065	Get Quote

Application Notes and Protocols: SR1664

Audience: Researchers, scientists, and drug development professionals.

Introduction

SR1664 is a potent and selective peroxisome proliferator-activated receptor y (PPARy) modulator. It functions as a non-agonist ligand that specifically blocks the cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARy at serine 273.[1][2][3] This targeted action allows **SR1664** to elicit anti-diabetic and anti-fibrotic effects without the adverse side effects associated with full PPARy agonists, such as weight gain and fluid retention.[4][5][6] These application notes provide detailed information on the solubility of **SR1664**, protocols for its use in in vitro and in vivo studies, and an overview of its signaling pathway.

Solubility Data

The solubility of **SR1664** is a critical factor for the preparation of stock solutions and formulations for experimental use. The following table summarizes the available quantitative data on the solubility of **SR1664** in various solvent systems.



Solvent System	Concentration	Molar Concentration	Observations
10% DMSO / 40% PEG300 / 5% Tween- 80 / 45% Saline	≥ 2.5 mg/mL	≥ 4.57 mM	Clear solution[7]
10% DMSO / 90% Corn Oil	≥ 2.5 mg/mL	≥ 4.57 mM	Clear solution[7]

Note: For optimal results, it is recommended to prepare fresh working solutions for in vivo experiments on the day of use. Stock solutions in DMSO can be stored at -20°C for one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.[7] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[7]

Experimental Protocols Preparation of Stock Solutions

For in vitro experiments, a concentrated stock solution of **SR1664** in 100% DMSO is typically prepared. While specific solubility data in 100% DMSO is not readily available, a concentration of 25 mg/mL has been used to prepare subsequent dilutions for in vivo formulations.[7]

Protocol:

- Weigh the desired amount of SR1664 powder in a sterile microcentrifuge tube.
- Add the appropriate volume of 100% DMSO to achieve the desired concentration (e.g., 10 mg/mL or 20 mM).
- Vortex the solution until the SR1664 is completely dissolved. Gentle warming or sonication
 may be applied if necessary.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C.

In Vivo Formulation Protocol



The following protocol describes the preparation of a 1 mL working solution of **SR1664** for in vivo administration, based on a 25 mg/mL stock solution in DMSO.[7]

Materials:

- SR1664 stock solution (25 mg/mL in DMSO)
- PEG300
- Tween-80
- Saline solution

Procedure:

- In a sterile tube, add 400 μL of PEG300.
- To the PEG300, add 100 μL of the 25 mg/mL **SR1664** stock solution in DMSO.
- Mix the solution thoroughly until it is homogeneous.
- Add 50 μL of Tween-80 to the mixture and mix again until uniform.
- Add 450 μL of saline solution to bring the total volume to 1 mL.
- Mix the final solution until it is a clear and homogeneous.

This formulation results in a final concentration of 2.5 mg/mL **SR1664** in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

In Vitro PPARy Phosphorylation Inhibition Assay

SR1664's mechanism of action involves the inhibition of Cdk5-mediated phosphorylation of PPARy. An in vitro kinase assay can be utilized to confirm this activity.

Principle: This assay measures the ability of **SR1664** to block the transfer of a phosphate group from ATP to a PPARy substrate by the Cdk5 enzyme.

General Workflow:

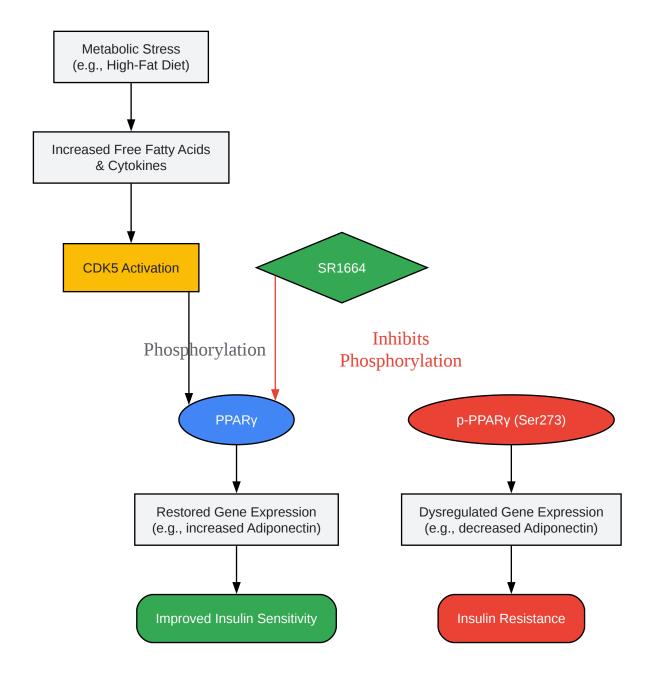


- Reaction Setup: In a microplate, combine recombinant Cdk5/p25 enzyme, a purified PPARy
 protein or peptide substrate, and ATP in a suitable kinase reaction buffer.
- Compound Addition: Add varying concentrations of SR1664 or a vehicle control (DMSO) to the reaction wells.
- Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
- Detection: The level of PPARy phosphorylation can be quantified using various methods, such as:
 - Phospho-specific antibodies: Utilize an antibody that specifically recognizes phosphorylated Serine 273 on PPARy in an ELISA or Western blot format.
 - Radiolabeled ATP: Employ [y-32P]ATP and measure the incorporation of the radioactive phosphate into the PPARy substrate.
- Data Analysis: Determine the IC₅₀ value of **SR1664** by plotting the percentage of inhibition of PPARy phosphorylation against the log concentration of **SR1664**. **SR1664** has been shown to have an IC₅₀ of 80 nM for the inhibition of Cdk5-mediated PPARy phosphorylation.[7]

Signaling Pathway

SR1664 exerts its therapeutic effects by modulating the PPARy signaling pathway. Under conditions of metabolic stress, such as obesity, increased levels of free fatty acids and cytokines can activate Cdk5.[2] Cdk5 then phosphorylates PPARy at Serine 273, which leads to a dysregulated expression of insulin-sensitizing genes like adiponectin, contributing to insulin resistance.[2][3] **SR1664** binds to PPARy and blocks this phosphorylation event, thereby restoring the normal transcriptional activity of PPARy and improving insulin sensitivity.[2][4]





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Caption: **SR1664** signaling pathway.

Applications in Research

SR1664 is a valuable tool for investigating the role of PPARy phosphorylation in various physiological and pathological processes.

 Diabetes and Insulin Resistance: SR1664 can be used in animal models of diet-induced obesity and insulin resistance to study the therapeutic potential of selectively blocking



PPARy phosphorylation.[3][4]

- Hepatic Fibrosis: Studies have shown that SR1664 can reduce liver fibrosis, making it a
 useful compound for research into non-alcoholic fatty liver disease (NAFLD) and other
 fibrotic conditions.[2]
- Osteogenesis: As a PPARy antagonist, SR1664 has been shown to promote bone formation, providing a research tool for studying the interplay between metabolism and bone biology.

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